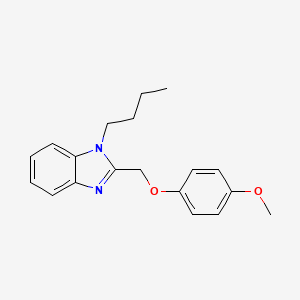
1-Butyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMB is a benzimidazole derivative that has been synthesized and studied for its potential therapeutic applications. It has been found to have various biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects. BMB is a small molecule that can easily penetrate cell membranes, making it a potential drug candidate for various diseases.
Wirkmechanismus
BMB exerts its biological effects through various mechanisms. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. BMB has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, BMB has been found to inhibit the replication of viruses and bacteria by interfering with their DNA replication and protein synthesis.
Biochemical and physiological effects:
BMB has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. BMB has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, BMB has been found to inhibit the replication of viruses and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
BMB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential drug candidate for various diseases. BMB has also been found to have low toxicity and high selectivity for cancer cells. However, BMB has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, BMB has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for BMB research. One direction is to optimize the synthesis method to improve the yield and purity of BMB. Another direction is to study the pharmacokinetics and pharmacodynamics of BMB in vivo to determine its efficacy and safety. Additionally, BMB can be further studied for its potential therapeutic applications, such as in the treatment of inflammatory diseases, cancer, and viral and bacterial infections.
In conclusion, BMB is a benzimidazole derivative that has shown promising results in various scientific research studies. It has anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects and exerts its effects through various mechanisms. BMB has several advantages for lab experiments but also has some limitations. There are several future directions for BMB research, including optimizing the synthesis method and studying its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
BMB can be synthesized using a multi-step process. The first step involves the synthesis of 4-methoxyphenol, which is then used to synthesize 4-methoxybenzyl alcohol. The next step involves the synthesis of 1-butyl-1H-benzoimidazole, which is then reacted with 4-methoxybenzyl chloride to yield BMB. The synthesis of BMB has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
BMB has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BMB has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, BMB has been found to have anti-viral and anti-bacterial effects by inhibiting the replication of viruses and bacteria.
Eigenschaften
IUPAC Name |
1-butyl-2-[(4-methoxyphenoxy)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-13-21-18-8-6-5-7-17(18)20-19(21)14-23-16-11-9-15(22-2)10-12-16/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCNKGBOSBRTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2853319.png)
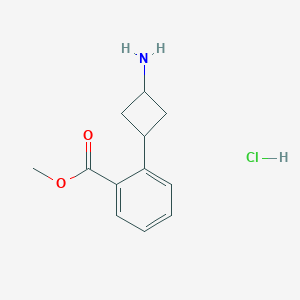
![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2853321.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B2853324.png)
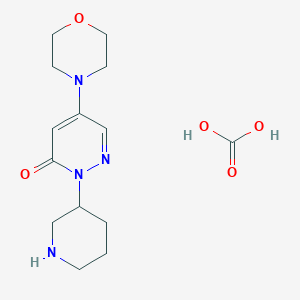
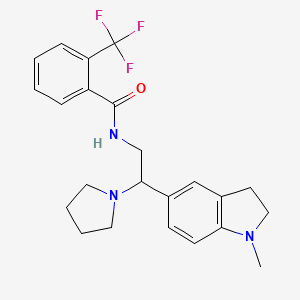
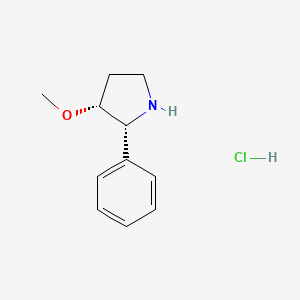
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853335.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2853336.png)
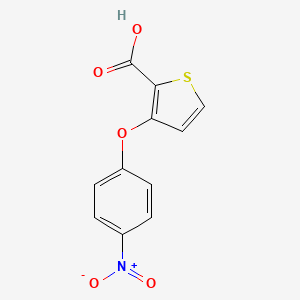
![2-Amino-6-(3-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2853338.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2853339.png)
amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2853340.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2853341.png)